molecular formula C14H15F3O2 B2886124 2-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]acetic acid CAS No. 2251054-15-4

2-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]acetic acid

Cat. No.: B2886124
CAS No.: 2251054-15-4
M. Wt: 272.267
InChI Key: ZJJADBCVTBPMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]acetic acid is a chemical compound characterized by the presence of difluoro and fluorophenyl groups attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]acetic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)acetic acid: This compound shares a similar fluorophenyl group but lacks the difluoro and cyclohexyl components.

    4,4’-Difluorobenzophenone: This compound contains difluoro groups but has a different core structure.

Uniqueness

2-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]acetic acid is unique due to its combination of difluoro and fluorophenyl groups attached to a cyclohexyl ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-[4,4-difluoro-1-(2-fluorophenyl)cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c15-11-4-2-1-3-10(11)13(9-12(18)19)5-7-14(16,17)8-6-13/h1-4H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJADBCVTBPMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC(=O)O)C2=CC=CC=C2F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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